molecular formula C10H16O4 B13984453 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid

2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid

Cat. No.: B13984453
M. Wt: 200.23 g/mol
InChI Key: LPEPPBMUYZSBNX-UHFFFAOYSA-N
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Description

2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid is an organic compound with a unique structure featuring a cyclobutyl ring substituted with a methoxycarbonyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted butanoic acid derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as esterification, cyclization, and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetic acid: A related compound with a simpler structure, used in various industrial applications.

    Cyclobutylacetic acid: Another similar compound with a cyclobutyl ring, used in organic synthesis.

Uniqueness

2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid is unique due to the presence of both the methoxycarbonyl group and the dimethyl-substituted cyclobutyl ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-(3-methoxycarbonyl-2,2-dimethylcyclobutyl)acetic acid

InChI

InChI=1S/C10H16O4/c1-10(2)6(5-8(11)12)4-7(10)9(13)14-3/h6-7H,4-5H2,1-3H3,(H,11,12)

InChI Key

LPEPPBMUYZSBNX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1C(=O)OC)CC(=O)O)C

Origin of Product

United States

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